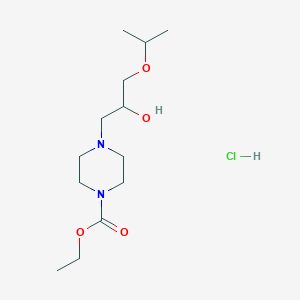
Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride is not directly mentioned in the provided papers. However, the papers discuss related piperazine derivatives with modifications on the piperazine ring and side chains that are designed to interact with the dopamine transporter (DAT), which is relevant to the context of cocaine-abuse therapeutic agents. These compounds are synthesized with the intention of creating extended-release formulations that could potentially serve as treatments for cocaine addiction by targeting the DAT and inhibiting dopamine uptake .
Synthesis Analysis
The synthesis of related piperazine derivatives involves the introduction of various substituents to the piperazine ring and side chains. For instance, the addition of hydroxy and methoxy groups to the phenylpropyl moiety resulted in potent and selective ligands for the DAT . Similarly, the synthesis of optically pure phenyl- and non-phenyl-substituted piperazines with a hydroxyl group in the S configuration showed increased selectivity for DAT over the serotonin transporter (SERT) . These synthetic approaches could be analogous to the synthesis of Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride, where specific functional groups are introduced to achieve desired biological activity and selectivity.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their interaction with biological targets. The paper discussing tert-butyl piperazine-1-carboxylate derivatives provides insights into the structural conformation of these molecules, where one derivative adopts a linear shape while the other is L-shaped . The introduction of different substituents can significantly alter the molecular conformation, which in turn affects the biological activity. For Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride, the specific arrangement of hydroxy and isopropoxy groups on the propyl side chain would be expected to influence its binding affinity and selectivity for DAT.
Chemical Reactions Analysis
The chemical reactivity of piperazine derivatives is influenced by the functional groups attached to the core structure. The papers do not provide detailed chemical reaction mechanisms for the compounds discussed, but they do mention the introduction of ester functionalities to form oil-soluble prodrugs . This suggests that the ethyl carboxylate group in Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride could potentially undergo hydrolysis or other reactions relevant to its prodrug status and its activation in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, crystal structure, and intermolecular interactions, are important for their formulation and therapeutic efficacy. The crystal structure analysis of tert-butyl piperazine-1-carboxylate derivatives revealed two-dimensional architectures with specific intermolecular interactions . These properties are essential for understanding the compound's behavior in a biological environment. For Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride, similar analyses would be required to determine its solubility, stability, and suitability for extended-release formulations.
科学的研究の応用
Synthesis and Chemical Properties
- Efficient Synthesis of Differentially Protected Piperazines: A method for the efficient and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines, starting from optically active and commercially available piperazine-2-carboxylic acid dihydrochloride, was developed. These compounds are valuable as synthetic building blocks for biologically active compounds and combinatorial libraries (Hongwu Gao & A. Renslo, 2007).
- Functionalized Pyrido and Imidazo Derivatives: Ethyl 3,4-dihydro-2H-pyrido and imidazo pyridine carboxylate derivatives were synthesized from aminopyridine and dibromopropanoate, showing potential for diverse chemical applications (Axelle Arrault et al., 2002).
Biological Activities
- Antihistamine Activity: Cetirizine, a piperazine antihistamine derived from hydroxyzine and belonging to the same chemical class, is a selective H1 histamine receptor antagonist effective in treating urticaria and allergic rhinitis (John P. Arlette, 1991).
- Potential Anticancer Agents: Compounds with pyrido and thiazine structures, synthesized from ethyl carbamate derivatives, demonstrated effects on the proliferation of cultured L1210 cells and the survival of mice bearing P388 leukemia, indicating potential as anticancer agents (C. Temple et al., 1983).
- Serotonin Receptor Agonism: Substituted piperazine-ethyl-amide derivatives, including hexyl homologues, maintained high affinity for 5-HT(1A) receptors, suggesting potential as agonists. This activity was confirmed through docking studies and electrophysiological experiments (S. Dilly et al., 2011).
- Hybrid Molecules with Biological Activities: Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing various nuclei like oxazol(idin)e and triazole, were synthesized and displayed antimicrobial, antilipase, and antiurease activities, highlighting their potential in medical applications (Serap Başoğlu et al., 2013).
特性
IUPAC Name |
ethyl 4-(2-hydroxy-3-propan-2-yloxypropyl)piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4.ClH/c1-4-18-13(17)15-7-5-14(6-8-15)9-12(16)10-19-11(2)3;/h11-12,16H,4-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYCHSBQIKFSBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3012439.png)

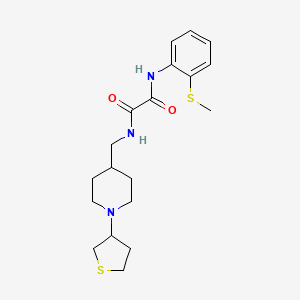
![2-[benzyl(cyanomethyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B3012443.png)
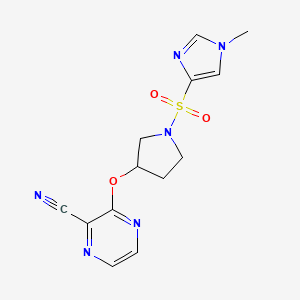

![2-[[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3012449.png)
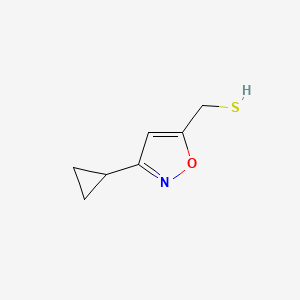
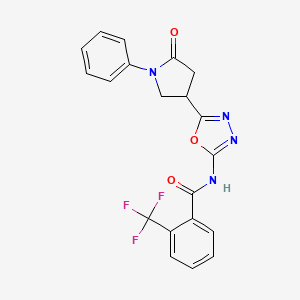
![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid](/img/structure/B3012453.png)
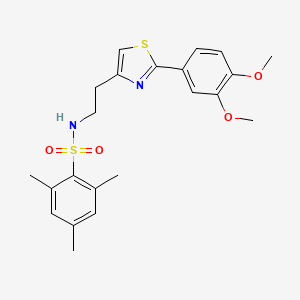
![N-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B3012456.png)
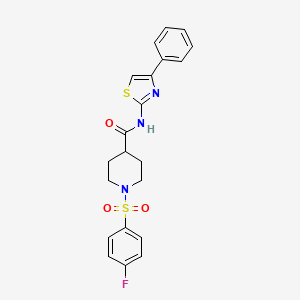
![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012459.png)